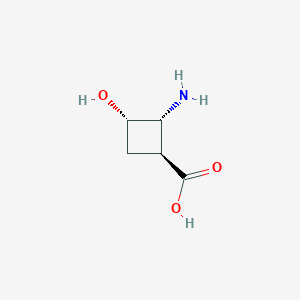
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective acylation of N-hydroxymethylated β-lactams in the presence of Pseudomonas sp. lipase, which affords optically active precursors . Another method includes the use of enantioselective reductive aldol reactions, which are attractive alternatives to conventional aldol reactions due to their high diastereo- and enantioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysis, which allows for the preparation of highly enantiopure β-amino acids. This method is advantageous due to its high selectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as chlorine dioxide and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids and sulfonyl chlorides, which are useful intermediates in organic synthesis .
Applications De Recherche Scientifique
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research. It is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. These peptidomimetics have improved bioavailability and therapeutic lifetimes compared to their α-amino acid counterparts . Additionally, this compound is used in the development of new analgesic drugs and as a building block for more complex molecules in medicinal chemistry .
Mécanisme D'action
The mechanism of action of (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an antagonist for certain receptors, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid include (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid . These compounds share similar structural features but differ in their ring size and substituents.
Uniqueness: The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in the development of new pharmaceuticals and other applications in organic chemistry .
Propriétés
Numéro CAS |
349102-26-7 |
|---|---|
Formule moléculaire |
C5H9NO3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-4-2(5(8)9)1-3(4)7/h2-4,7H,1,6H2,(H,8,9)/t2-,3-,4+/m0/s1 |
Clé InChI |
GSVBSCHJNFKMTR-YVZJFKFKSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@H]1O)N)C(=O)O |
SMILES canonique |
C1C(C(C1O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)
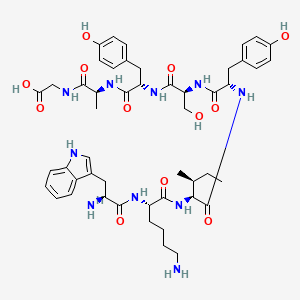
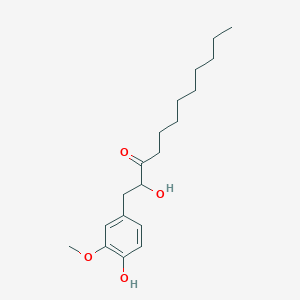
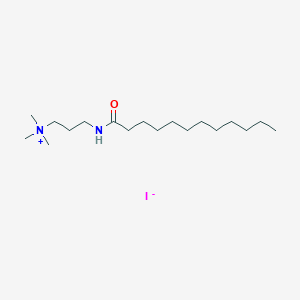
![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)
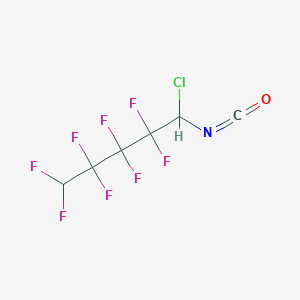
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)
![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
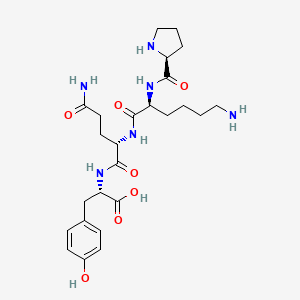
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

